molecular formula C11H11NO3 B1428724 Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate CAS No. 1000045-93-1

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate

Cat. No.: B1428724
CAS No.: 1000045-93-1
M. Wt: 205.21 g/mol
InChI Key: BUGJUSPLIAWGKT-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate is a heterocyclic compound with the molecular formula C11H11NO3 It is a derivative of tetrahydroquinoline, a structure known for its presence in various biologically active molecules

Biochemical Analysis

Biochemical Properties

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can act as an inhibitor for certain oxidoreductases, thereby modulating the redox state within cells. Additionally, it may interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and apoptosis. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns and cellular metabolism. For example, it may upregulate the expression of antioxidant genes while downregulating pro-apoptotic genes, thereby promoting cell survival under stress conditions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that its effects on cellular function can persist, with some changes in gene expression and metabolic activity being observed even after the compound is no longer present. This suggests that it may have lasting impacts on cellular physiology .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, it may exhibit protective effects against oxidative stress and promote cell survival. At higher doses, it can become toxic, leading to adverse effects such as cell death and tissue damage. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and energy metabolism. It interacts with enzymes such as oxidoreductases and dehydrogenases, influencing the flow of electrons and the production of reactive oxygen species. These interactions can alter metabolic flux and the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its lipophilicity and the presence of specific transport mechanisms .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is often found in the mitochondria and cytoplasm, where it can interact with key metabolic enzymes and signaling molecules. Post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its functional specificity and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with suitable reagents to form the desired tetrahydroquinoline structure . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis protocols that optimize reaction conditions for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered properties.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts are used in these reactions. Conditions typically involve controlled temperatures and pH levels to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated compounds .

Scientific Research Applications

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and materials

Comparison with Similar Compounds

  • Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate
  • 7-Hydroxy-1,2,3,4-tetramethyl-1,2-dihydroquinoline

Comparison: Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

methyl 2-oxo-3,4-dihydro-1H-quinoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-11(14)8-3-2-7-4-5-10(13)12-9(7)6-8/h2-3,6H,4-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGJUSPLIAWGKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCC(=O)N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The mixture of methyl 4-(3-methoxy-3-oxopropyl)-3-nitrobenzoate (12 g), THF (180 ml), and palladium-carbon (1.2 g) was stirred at room temperature for 4 days under a hydrogen atmosphere. The insolubles of the reaction mixture were separated by filtration through Celite and the filtrate was concentrated under reduced pressure. To the residue were added methanol (100 ml) and p-toluenesulfonic acid monohydrate (0.10 g), followed by heating under reflux for 1 hour, and then allowing to be cooled at room temperature. The reaction mixture was concentrated under reduced pressure. To the residue was added chloroform, followed by washing with a saturated sodium bicarbonate solution and drying over anhydrous magnesium sulfate. The solvent was removed by evaporation under reduced pressure. The residue was washed with methanol to obtain methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate (7.0 g).
Quantity
12 g
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
1.2 g
Type
catalyst
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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